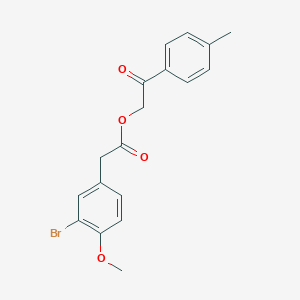
2-(4-Methylphenyl)-2-oxoethyl (3-bromo-4-methoxyphenyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Methylphenyl)-2-oxoethyl (3-bromo-4-methoxyphenyl)acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
2-(4-Methylphenyl)-2-oxoethyl (3-bromo-4-methoxyphenyl)acetate has potential applications in various scientific research fields. It has been studied for its anti-inflammatory, antioxidant, and anticancer properties. The compound has shown promising results in inhibiting the growth of cancer cells in vitro and in vivo. It has also been studied for its potential use as a fluorescent probe for imaging of cancer cells.
Mecanismo De Acción
The mechanism of action of 2-(4-Methylphenyl)-2-oxoethyl (3-bromo-4-methoxyphenyl)acetate is not fully understood. However, it is believed to exert its anticancer effects by inducing apoptosis (programmed cell death) in cancer cells. The compound also has antioxidant properties that may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation. The compound has also been shown to reduce oxidative stress and inflammation in various cell types.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(4-Methylphenyl)-2-oxoethyl (3-bromo-4-methoxyphenyl)acetate in lab experiments include its potential anticancer properties, its ease of synthesis, and its stability. However, the limitations include the need for further studies to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several potential future directions for research on 2-(4-Methylphenyl)-2-oxoethyl (3-bromo-4-methoxyphenyl)acetate. These include further studies on its mechanism of action, optimization of its synthesis method, and investigation of its potential use as a fluorescent probe for cancer cell imaging. Additionally, the compound could be further evaluated for its potential use in combination with other anticancer agents.
In conclusion, this compound is a promising compound with potential applications in various scientific research fields. Further studies are needed to fully understand its mechanism of action and potential side effects. Its ease of synthesis and stability make it a potential candidate for further investigation as an anticancer agent and fluorescent probe for cancer cell imaging.
Métodos De Síntesis
The synthesis of 2-(4-Methylphenyl)-2-oxoethyl (3-bromo-4-methoxyphenyl)acetate involves the reaction of 3-bromo-4-methoxybenzaldehyde with 2-acetyl-4-methylphenol in the presence of a base and a catalyst. The resulting product is then treated with acetic anhydride to yield the final compound. The synthesis method has been optimized to obtain high yields and purity of the compound.
Propiedades
Fórmula molecular |
C18H17BrO4 |
|---|---|
Peso molecular |
377.2 g/mol |
Nombre IUPAC |
[2-(4-methylphenyl)-2-oxoethyl] 2-(3-bromo-4-methoxyphenyl)acetate |
InChI |
InChI=1S/C18H17BrO4/c1-12-3-6-14(7-4-12)16(20)11-23-18(21)10-13-5-8-17(22-2)15(19)9-13/h3-9H,10-11H2,1-2H3 |
Clave InChI |
LDAWRQODRXQOAW-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)COC(=O)CC2=CC(=C(C=C2)OC)Br |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)COC(=O)CC2=CC(=C(C=C2)OC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2,5-dichloro-4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B288670.png)
![N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-5-methoxy-2,4-dimethylbenzenesulfonamide](/img/structure/B288671.png)


![1-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B288685.png)
![2,5-Dichloro-4-{[4-(1-naphthyl)-1-piperazinyl]sulfonyl}phenyl methyl ether](/img/structure/B288695.png)
![Benzyl 4-{[(4-methoxyphenyl)sulfonyl]oxy}benzoate](/img/structure/B288697.png)



![2-Methyl-1-({5-[(2-methyl-1-piperidinyl)sulfonyl]-1-naphthyl}sulfonyl)piperidine](/img/structure/B288715.png)
![2-{[5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-1-naphthyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B288716.png)
![3-{[4-(2,6-dimethylphenyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one](/img/structure/B288717.png)
![1-[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]pyrrolidine](/img/structure/B288720.png)